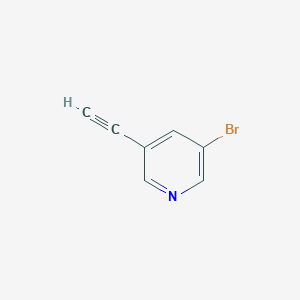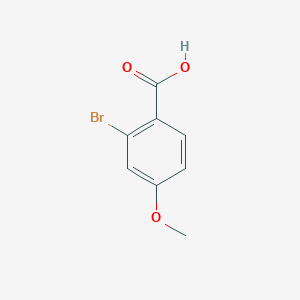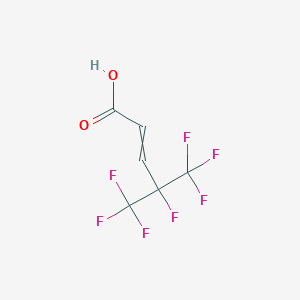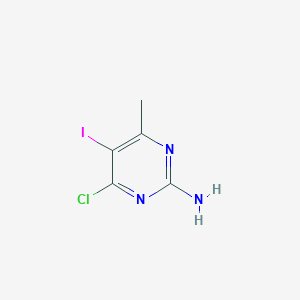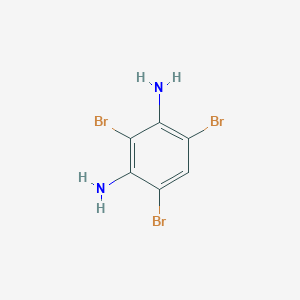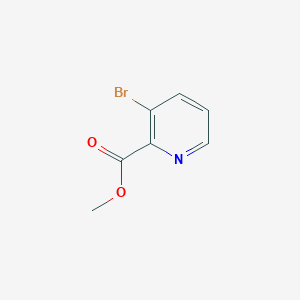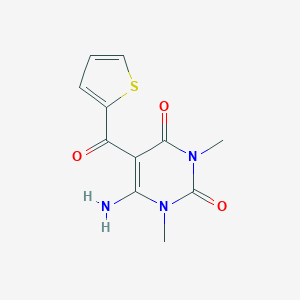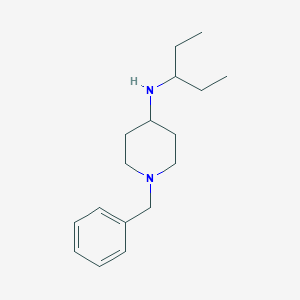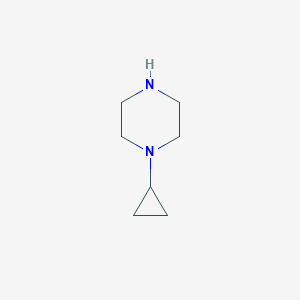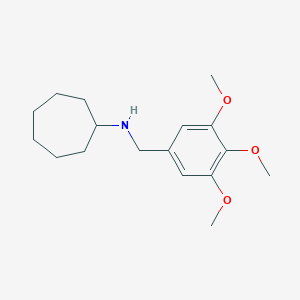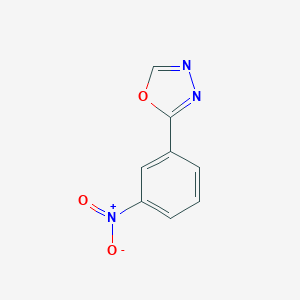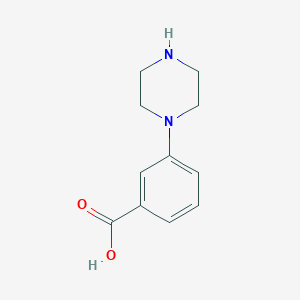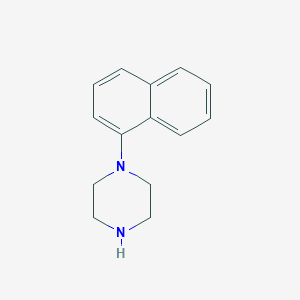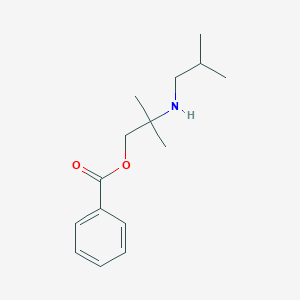
Isobucaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobucaine is a local anesthetic that is commonly used in scientific research. It is a derivative of cocaine and has a similar structure to other local anesthetics such as lidocaine and bupivacaine. Isobucaine is known for its ability to block nerve impulses and provide pain relief, making it a valuable tool in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of isobucaine is similar to other local anesthetics. It works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation and pain relief.
Efectos Bioquímicos Y Fisiológicos
Isobucaine has several biochemical and physiological effects. It can cause vasodilation, which increases blood flow to the area where it is administered. Isobucaine can also cause a decrease in heart rate and blood pressure. Additionally, isobucaine can cause muscle relaxation, which can be useful in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using isobucaine in laboratory experiments is its ability to provide pain relief and block nerve impulses. This can be useful in studies that involve painful procedures or require immobilization of animals. Isobucaine also has a relatively short duration of action, which allows for precise timing of experiments. However, isobucaine has limitations in terms of its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several future directions for research involving isobucaine. One area of interest is the development of new local anesthetics that have fewer side effects and are more effective. Another area of interest is the use of isobucaine in combination with other drugs to enhance its effects or reduce toxicity. Additionally, further research is needed to fully understand the mechanisms of action of local anesthetics and their effects on the nervous system.
Conclusion:
In conclusion, isobucaine is a local anesthetic that is commonly used in scientific research. It is synthesized through several steps and has a similar structure to other local anesthetics. Isobucaine works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses and provides pain relief. Isobucaine has several biochemical and physiological effects and is useful in laboratory experiments. However, it has limitations in terms of its potential toxicity and the need for careful dosing. There are several future directions for research involving isobucaine, including the development of new local anesthetics and the use of isobucaine in combination with other drugs.
Métodos De Síntesis
The synthesis of isobucaine involves several steps. The first step is the condensation of benzoyl chloride with methylamine to form N-methylbenzamide. This is followed by the reduction of N-methylbenzamide with lithium aluminum hydride to form N-methylbenzylamine. The final step involves the reaction of N-methylbenzylamine with 2-chloroprocaine to form isobucaine.
Aplicaciones Científicas De Investigación
Isobucaine is commonly used in scientific research as a local anesthetic. It is used to block nerve impulses and provide pain relief during laboratory experiments. Isobucaine is also used in studies that investigate the mechanisms of action of local anesthetics and their effects on the nervous system.
Propiedades
Número CAS |
14055-89-1 |
|---|---|
Nombre del producto |
Isobucaine |
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
[2-methyl-2-(2-methylpropylamino)propyl] benzoate |
InChI |
InChI=1S/C15H23NO2/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 |
Clave InChI |
YGSFZBYOMFZJPV-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
Otros números CAS |
14055-89-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



